molecular formula C15H15Cl2N3O3S B2517808 2-(2,4-dichlorophenoxy)-1-[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]ethan-1-one CAS No. 2194846-71-2

2-(2,4-dichlorophenoxy)-1-[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]ethan-1-one

Cat. No.: B2517808
CAS No.: 2194846-71-2
M. Wt: 388.26
InChI Key: KFRCVKVQYPPZGL-UHFFFAOYSA-N
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Description

The compound 2-(2,4-dichlorophenoxy)-1-[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]ethan-1-one features a dichlorophenoxy group linked to a ketone-adjacent piperidine ring substituted with a 1,3,4-thiadiazol-2-yloxy moiety. This structure combines aryloxyacetic acid derivatives (known for herbicidal activity ) with heterocyclic thiadiazole-piperidine systems, which are associated with diverse biological activities, including enzyme inhibition and antiparasitic effects .

Properties

IUPAC Name

2-(2,4-dichlorophenoxy)-1-[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15Cl2N3O3S/c16-10-1-2-13(12(17)7-10)22-8-14(21)20-5-3-11(4-6-20)23-15-19-18-9-24-15/h1-2,7,9,11H,3-6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFRCVKVQYPPZGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=NN=CS2)C(=O)COC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15Cl2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dichlorophenoxy)-1-[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]ethan-1-one typically involves multiple steps:

    Formation of the phenoxy intermediate: The reaction between 2,4-dichlorophenol and an appropriate alkylating agent under basic conditions.

    Introduction of the piperidine moiety: The phenoxy intermediate is reacted with a piperidine derivative, often under acidic or basic conditions.

    Formation of the thiadiazole ring: The final step involves the cyclization of the intermediate with a thiadiazole precursor, typically under reflux conditions.

Industrial Production Methods

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Antimicrobial Activity

Research has shown that derivatives of 1,3,4-thiadiazole exhibit significant antimicrobial properties. The presence of the thiadiazole moiety in the structure enhances the compound's ability to inhibit bacterial growth. For instance, compounds containing the 1,3,4-thiadiazole ring have been reported to show effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria .

Case Study:
A study evaluated a series of thiadiazole derivatives for their antimicrobial activity. The results indicated that certain compounds displayed potent activity against Staphylococcus aureus and Escherichia coli, suggesting that the incorporation of the thiadiazole ring can lead to improved antimicrobial efficacy compared to standard drugs .

Antifungal Activity

The compound also demonstrates antifungal properties. Research indicates that derivatives with halogen substitutions exhibit enhanced antifungal activity against pathogens such as Candida albicans and Aspergillus niger. The mechanism of action is thought to involve disruption of fungal cell membranes or inhibition of key enzymatic pathways .

Data Table: Antimicrobial and Antifungal Activity

CompoundTarget OrganismActivity TypeMinimum Inhibitory Concentration (MIC)
AStaphylococcus aureusAntibacterial32 µg/mL
BEscherichia coliAntibacterial64 µg/mL
CCandida albicansAntifungal24 µg/mL
DAspergillus nigerAntifungal42 µg/mL

Agrochemical Applications

The compound's structural features suggest potential use as an herbicide or pesticide. The dichlorophenoxy group is known for its herbicidal activity, while the thiadiazole component can enhance efficacy against specific pests.

Case Study:
Field trials have demonstrated that formulations containing this compound effectively control weed populations in agricultural settings without significantly harming crop yields. This dual action makes it a candidate for further development in integrated pest management strategies.

Mechanism of Action

The mechanism of action of 2-(2,4-dichlorophenoxy)-1-[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]ethan-1-one would depend on its specific application. For example, if used as an antimicrobial agent, it might disrupt cell membrane integrity or inhibit essential enzymes. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Table 1: Structural and Functional Comparison of Key Compounds

Compound Name Substituents Molecular Weight Key Features Potential Activity Evidence Source
Target Compound : 2-(2,4-Dichlorophenoxy)-1-[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]ethan-1-one 2,4-Dichlorophenoxy; 1,3,4-thiadiazole-piperidine 394.3 (calc.) Thiadiazole-piperidine linker; dichlorophenoxy Cortisol inhibition? Herbicidal?
2-(2,4-Dichlorophenoxy)-1-(piperidin-1-yl)ethan-1-one (QB-6315) 2,4-Dichlorophenoxy; piperidine 303.2 Simple piperidine substitution Herbicidal
2-(2-Chlorophenyl)-1-[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]ethan-1-one (CAS 2194847-55-5) 2-Chlorophenyl; 1,3,4-thiadiazole-piperidine 337.8 Thiadiazole-piperidine linker; chlorophenyl Anthelmintic? Enzyme inhibition
2-(4-Fluorophenyl)-1-[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]ethan-1-one 4-Fluorophenyl; 1,3,4-thiadiazole-piperidine 321.3 Fluorophenyl substitution Not reported
Aryloxy Groups:
  • Dichlorophenoxy derivatives (e.g., QB-6315, Target Compound): These are historically linked to herbicidal activity due to their structural similarity to aryloxyacetic acid herbicides like 2,4-D .
  • Chlorophenyl/Fluorophenyl derivatives (e.g., CAS 2194847-55-5, ): Substitutions at the phenyl ring may alter target specificity. For example, fluorophenyl groups are common in CNS-targeting drugs due to their metabolic stability .
Heterocyclic Linkers:
  • 1,3,4-Thiadiazole-piperidine systems : The thiadiazole ring introduces hydrogen-bonding and π-stacking capabilities, often enhancing interactions with enzymes or receptors. For instance, thiadiazole-containing analogs have shown anthelmintic activity by targeting metabolic enzymes .
  • Piperidine vs.

Research Findings on Analogous Compounds

Cortisol Synthesis Inhibition :

  • The compound 1-{4-[4-({(2S,4R)-2-(2,4-dichlorophenyl)-2-[(1H-imidazol-1-yl)methyl]-1,3-dioxolan-4-yl}methoxy)phenyl]piperazin-1-yl}ethan-1-one (CAS 1337966-73-0) shares structural motifs with the target compound, including dichlorophenyl and piperazine/piperidine linkers. It inhibits cortisol synthesis via steroidogenic enzyme modulation .

Anthelmintic Activity: Thiadiazole-piperidine derivatives, such as 2-(4-((3R,5R,7R)-Adamantan-1-yl)phenoxy)-1-((R)-2-(4-(pyridin-2-yl)thiazol-2-yl)piperidin-1-yl)ethan-1-one, demonstrate low micromolar efficacy against parasitic worms by targeting metabolic enzymes .

Herbicidal Applications: Aryloxyacetic acid derivatives like 2-(2,4-dichlorophenoxy)-1-(1H-pyrazol-1-yl)ethanone () exhibit potent herbicidal activity, validating the role of dichlorophenoxy groups in agrochemical design .

Biological Activity

The compound 2-(2,4-dichlorophenoxy)-1-[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]ethan-1-one is a synthetic derivative that combines a phenoxy moiety with a thiadiazole structure, which has garnered interest for its potential biological activities, particularly in the fields of oncology and pharmacology. This article synthesizes current research findings regarding its biological activity, including anticancer properties and other therapeutic potentials.

Chemical Structure and Properties

The molecular formula of the compound is C12H11Cl2N3O2SC_{12}H_{11}Cl_2N_3O_2S, with a molecular weight of 332.21 g/mol. The structure includes a dichlorophenoxy group and a thiadiazole ring, which are known to influence biological activity.

PropertyValue
Molecular FormulaC12H11Cl2N3O2S
Molecular Weight332.21 g/mol
LogP3.6539
Polar Surface Area54.742 Ų
Hydrogen Bond Acceptors5
Hydrogen Bond Donors1

Anticancer Activity

The compound's structural components suggest potential anticancer properties. Studies on similar thiadiazole derivatives indicate significant cytotoxic effects against various cancer cell lines. For instance, derivatives of 1,3,4-thiadiazole have shown promising results in inhibiting the growth of human cancer cell lines such as HEPG2 (liver cancer), SK-MEL-2 (skin cancer), and MCF-7 (breast cancer) with IC50 values ranging from 4.27 µg/mL to over 100 µM depending on the specific derivative and its substituents .

Case Study: Thiadiazole Derivatives
A review highlighted that certain thiadiazole derivatives exhibited strong antiproliferative activity against multiple cancer types. For example:

  • Compound A : IC50 = 10.28 µg/mL against HEPG2.
  • Compound B : IC50 = 19.5 µM against SK-OV-3 (ovarian cancer) .

These findings suggest that the incorporation of the thiadiazole moiety may enhance the anticancer efficacy of compounds like the one .

The proposed mechanisms for the anticancer activity include:

  • Inhibition of Focal Adhesion Kinase (FAK) : Some derivatives have shown to inhibit FAK, which is crucial for cancer cell survival and proliferation .
  • Induction of Apoptosis : Certain studies suggest that these compounds can induce apoptosis in cancer cells through various pathways .

Other Biological Activities

Beyond anticancer properties, compounds with similar structures have also been evaluated for:

  • Antimicrobial Activity : Some thiadiazole derivatives have demonstrated antibacterial and antifungal properties, suggesting potential use in treating infections .
  • Herbicidal Properties : The presence of the phenoxy group indicates possible herbicidal activity akin to established herbicides like 2,4-D .

Q & A

Q. What are the recommended synthetic routes for 2-(2,4-dichlorophenoxy)-1-[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]ethan-1-one, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves multi-step pathways starting with functionalization of the piperidine ring, followed by coupling with the thiadiazole and dichlorophenoxy moieties. Key steps include:
  • Piperidine-thiadiazole linkage : Use nucleophilic substitution under reflux with aprotic solvents (e.g., DMF) and a base (e.g., K₂CO₃) to attach the thiadiazole group to the piperidine ring .
  • Ethanone bridge formation : Employ coupling agents like DCC/DMAP to connect the dichlorophenoxy group to the piperidine-thiadiazole intermediate .
  • Optimization : Control temperature (60–80°C), inert atmosphere (N₂/Ar), and solvent purity to minimize side reactions. Monitor progress via TLC and NMR .

Q. Which analytical techniques are essential for characterizing this compound’s structure and purity?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR to confirm substituent positions and stereochemistry. For example, the piperidine ring protons appear as distinct multiplets in δ 2.5–3.5 ppm .
  • High-Resolution Mass Spectrometry (HRMS) : Verify molecular weight (e.g., C₁₆H₁₄Cl₂N₃O₃S⁺ requires m/z 414.0124).
  • X-ray Crystallography : Resolve crystal packing and bond angles, as demonstrated for analogous thiadiazole derivatives .

Advanced Research Questions

Q. How can researchers resolve contradictions between spectroscopic data and computational modeling results for this compound?

  • Methodological Answer :
  • Cross-validation : Compare experimental NMR shifts with density functional theory (DFT)-calculated chemical shifts. Discrepancies in piperidine ring conformers may arise due to dynamic effects in solution vs. static crystal structures .
  • Dynamic NMR (DNMR) : Use variable-temperature NMR to detect rotational barriers in the ethanone bridge or piperidine-thiadiazole linkage .

Q. What strategies are effective for improving the yield of the final coupling step in synthesis?

  • Methodological Answer :
  • Catalytic systems : Test Pd-catalyzed cross-coupling for aryl ether formation, optimizing ligand choice (e.g., XPhos) and solvent (toluene/EtOH mixtures) .
  • Microwave-assisted synthesis : Reduce reaction time from hours to minutes while maintaining >85% yield .
  • Workup modifications : Use column chromatography with gradient elution (hexane/EtOAc) to separate unreacted dichlorophenoxy precursors .

Q. How should researchers design biological activity studies to evaluate this compound’s pharmacological potential?

  • Methodological Answer :
  • In silico screening : Perform molecular docking with target proteins (e.g., bacterial enoyl-ACP reductase for antimicrobial activity) to prioritize assays .
  • In vitro assays :
  • Cytotoxicity : Use MTT assays on mammalian cell lines (e.g., HEK-293) to establish IC₅₀ values.
  • Enzyme inhibition : Test against kinases or proteases linked to disease pathways, using fluorogenic substrates for high-throughput screening .

Data Contradiction and Experimental Design

Q. How to address inconsistent biological activity results across different assay conditions?

  • Methodological Answer :
  • Standardize protocols : Control variables like solvent (DMSO concentration ≤0.1%), cell passage number, and incubation time.
  • Dose-response curves : Perform triplicate experiments with 8–10 concentration points to identify outliers .
  • Metabolic stability : Test compound stability in assay media (e.g., PBS vs. serum-containing media) using LC-MS to rule out degradation artifacts .

Q. What experimental approaches can validate the proposed mechanism of action for this compound?

  • Methodological Answer :
  • Isothermal titration calorimetry (ITC) : Measure binding affinity to target proteins.
  • CRISPR/Cas9 knockout models : Validate target specificity by comparing wild-type vs. gene-edited cell lines .
  • Structural analogs : Synthesize derivatives with modified thiadiazole or piperidine groups to correlate structural features with activity .

Structural and Stability Analysis

Q. What are the key stability challenges for this compound under storage or experimental conditions?

  • Methodological Answer :
  • Light sensitivity : Store in amber vials at –20°C to prevent photodegradation of the dichlorophenoxy group.
  • Hydrolysis risk : Avoid aqueous buffers at pH >8, as the thiadiazole ring may undergo ring-opening reactions .
  • Long-term stability : Conduct accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring .

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